molecular formula C3H2O10Sc2 B1473490 Scandium(III) Carbonate Hydrate CAS No. 5809-49-4

Scandium(III) Carbonate Hydrate

Cat. No. B1473490
CAS RN: 5809-49-4
M. Wt: 287.95 g/mol
InChI Key: UBDSVBJUAOGPNM-UHFFFAOYSA-H
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Description

Scandium(III) Carbonate Hydrate is a water-insoluble Scandium source that can easily be converted to other Scandium compounds, such as the oxide by heating (calcination) . Carbonate compounds also give off carbon dioxide when treated with dilute acids .


Synthesis Analysis

Scandium(III) Carbonate Hydrate can be synthesized through various methods, including precipitation, hydrothermal, and sol-gel methods. The characterization of the compound is typically done using techniques such as X-ray diffraction, Fourier-transform infrared spectroscopy, and thermal analysis.


Molecular Structure Analysis

The molecular formula of Scandium(III) Carbonate Hydrate is C3H2O10Sc2 . The average mass is 269.939 Da and the mono-isotopic mass is 269.866058 Da .


Chemical Reactions Analysis

In less acidic concentrated Scandium(III) aqueous solutions, the dimeric hydrolysis product, [Sc2 (µ-OH)2 (H2O)10]4+, is the predominating species with seven-coordinated Scandium(III) ions in a double hydroxo bridge and five terminal water molecules at a mean Sc–O bond distance of 2.145 Å .


Physical And Chemical Properties Analysis

Scandium(III) Carbonate Hydrate has various physical and chemical properties. For instance, it has a specific density, boiling point, vapor pressure, enthalpy of vaporization, flash point, index of refraction, molar refractivity, and more .

Scientific Research Applications

Structural Characterization and Hydration Studies

  • Hydration and Structural Analysis : The hydration structure and dynamics of scandium(III) ions in both aqueous solutions and crystalline forms have been extensively studied using techniques such as X-ray absorption fine structure (XAFS), large-angle X-ray scattering (LAXS), and crystallography. These studies reveal the coordination numbers, bond distances, and geometric arrangements surrounding scandium(III) ions, contributing significantly to our understanding of scandium chemistry at the molecular level (Lindqvist-Reis, Persson, & Sandström, 2006) (Vchirawongkwin et al., 2012).

Extraction and Recovery Techniques

  • Recovery from Industrial Solutions : Innovative methods have been developed for the extraction of scandium compounds from various sources, including uranium In-Situ Recovery (ISR) solutions and bauxite residue, also known as red mud. These methods focus on achieving high purity scandium compounds through sorption, solvent extraction, and the development of new radiation cleaning technologies, which are crucial for the scalable production of scandium and its compounds for industrial applications (Kylyshkanov, Yaroshenko, & Khlebnikova, 2022).

  • Scandium Separation Technologies : Several studies have reported on the separation and purification of scandium from various matrices using solvent extraction, ion exchange, and related technologies. These studies explore the efficiency of different extractants and conditions for scandium recovery, highlighting the advancements in selective separation technologies for scandium over other elements (Wang & Cheng, 2011).

Catalysis and Material Science Applications

  • Catalytic Applications : Scandium compounds have shown promise in catalytic applications, such as the Friedel–Crafts alkylation of aromatic compounds with alkenes, facilitated by scandium(III) triflate in ionic liquids. This demonstrates the potential of scandium in enhancing chemical reactions, making it a valuable catalyst in organic synthesis (Song et al., 2000).

  • Synthesis of Nanocrystalline Powders : The microwave homogeneous precipitation approach has been employed to synthesize nanocrystalline Sc2O3 powder, showcasing scandium's role in producing advanced materials with potential applications in optics, electronics, and ceramics (Lv Bin et al., 2011).

Safety And Hazards

When handling Scandium(III) Carbonate Hydrate, it’s important to ensure adequate ventilation, wear personal protective equipment/face protection, avoid contact with skin, eyes or clothing, avoid ingestion and inhalation, and avoid dust formation .

Future Directions

As for future directions, Scandium(III) Carbonate Hydrate could be further studied in various fields. For instance, its hydration in aqueous solution and crystalline hydrates could be studied by XAFS spectroscopy, large-angle X-ray scattering, and crystallography . Additionally, its potential applications in various industries could be explored.

properties

IUPAC Name

scandium(3+);tricarbonate;hydrate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/3CH2O3.H2O.2Sc/c3*2-1(3)4;;;/h3*(H2,2,3,4);1H2;;/q;;;;2*+3/p-6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UBDSVBJUAOGPNM-UHFFFAOYSA-H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(=O)([O-])[O-].C(=O)([O-])[O-].C(=O)([O-])[O-].O.[Sc+3].[Sc+3]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H2O10Sc2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.95 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Scandium(III) Carbonate Hydrate

CAS RN

17926-77-1
Record name 17926-77-1
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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